molecular formula C6H3BrClNO3 B3250370 2-Bromo-6-chloro-4-nitrophenol CAS No. 20294-55-7

2-Bromo-6-chloro-4-nitrophenol

Cat. No.: B3250370
CAS No.: 20294-55-7
M. Wt: 252.45 g/mol
InChI Key: ZGYRWLMYHJIDOI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-nitrophenol is an aromatic compound with the molecular formula C6H3BrClNO3. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-chloro-4-nitrophenol involves the nitration of 2-bromo-6-chlorophenol. The reaction typically proceeds in the presence of a nitrating agent such as nitric acid, with sulfuric acid acting as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-chloro-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents allows for specific interactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-bromo-6-chloro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRWLMYHJIDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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